molecular formula C9H18Cl2FN B15067131 (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride

(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride

Cat. No.: B15067131
M. Wt: 230.15 g/mol
InChI Key: VKINKZUBIXDKGP-CDEWPDHBSA-N
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Description

(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes a cyclobutyl group and a fluorine atom attached to a piperidine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the dihydrochloride salt to enhance solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can also serve as a ligand in binding studies to understand protein-ligand interactions .

Medicine

In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and solubility make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain proteins, while the cyclobutyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biological pathways, leading to specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride stands out due to its unique combination of a cyclobutyl group and a fluorine atom. This combination can enhance its binding affinity and specificity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H18Cl2FN

Molecular Weight

230.15 g/mol

IUPAC Name

(3R,4S)-4-cyclobutyl-3-fluoropiperidine;dihydrochloride

InChI

InChI=1S/C9H16FN.2ClH/c10-9-6-11-5-4-8(9)7-2-1-3-7;;/h7-9,11H,1-6H2;2*1H/t8-,9-;;/m0../s1

InChI Key

VKINKZUBIXDKGP-CDEWPDHBSA-N

Isomeric SMILES

C1CC(C1)[C@@H]2CCNC[C@@H]2F.Cl.Cl

Canonical SMILES

C1CC(C1)C2CCNCC2F.Cl.Cl

Origin of Product

United States

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